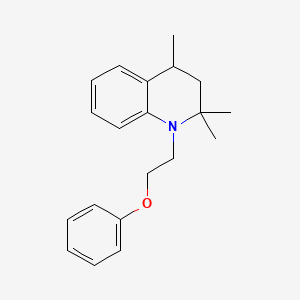
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with trimethyl and phenoxyethyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with 2-phenoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halides or other nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the phenoxyethyl group, resulting in different chemical and biological properties.
2-Phenoxyethylamine: Contains the phenoxyethyl group but lacks the tetrahydroquinoline core, leading to distinct reactivity and applications.
Quinoline: A simpler structure without the tetrahydro and trimethyl substitutions, used widely in medicinal chemistry.
Uniqueness
2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both the tetrahydroquinoline core and the phenoxyethyl group allows for versatile chemical modifications and diverse biological activities.
Propriétés
Numéro CAS |
55554-61-5 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-(2-phenoxyethyl)-3,4-dihydroquinoline |
InChI |
InChI=1S/C20H25NO/c1-16-15-20(2,3)21(19-12-8-7-11-18(16)19)13-14-22-17-9-5-4-6-10-17/h4-12,16H,13-15H2,1-3H3 |
Clé InChI |
XGPIFBFZOLKMCY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C2=CC=CC=C12)CCOC3=CC=CC=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


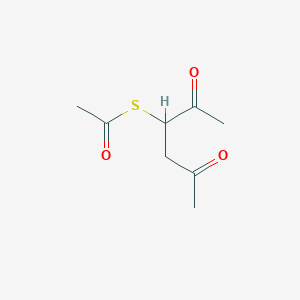
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
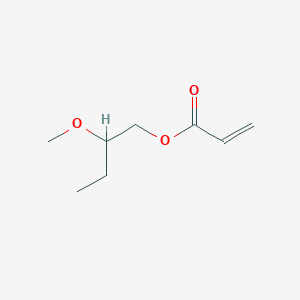

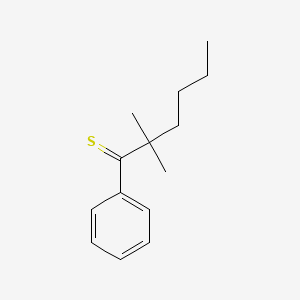
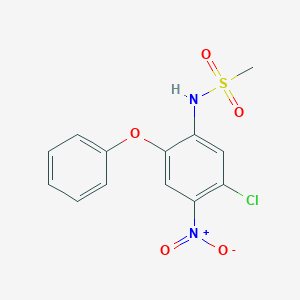
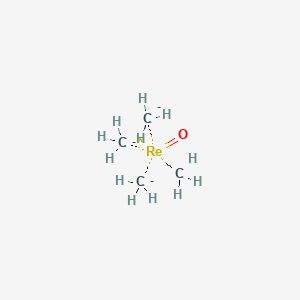
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
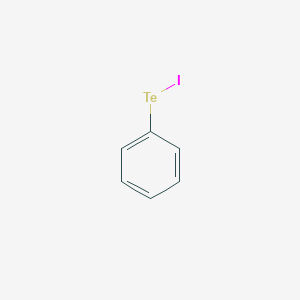

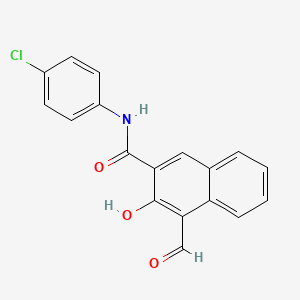

![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
